Predicted pKa Differentiation: ~100-Fold Acidity Shift Relative to Pyrazolo[1,5-a]pyrimidin-7-amine
Pyrazolo[1,5-a]pyrazin-7-amine exhibits a predicted pKa of 2.19 ± 0.30, which is approximately 2.06 log units lower than that of the pyrimidine analog pyrazolo[1,5-a]pyrimidin-7-amine (pKa 4.25 ± 0.30), both values obtained from the same computational prediction method . This ~100-fold difference in acidity indicates that at physiological pH (7.4), the pyrazine analog will be predominantly deprotonated, whereas the pyrimidine analog will exist in a partially protonated state, affecting solubility, permeability, and target engagement [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.19 ± 0.30 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-7-amine: pKa = 4.25 ± 0.30 |
| Quantified Difference | ΔpKa ≈ 2.06 units (~100-fold difference in Ka) |
| Conditions | Predicted values from ChemicalBook database; computational method consistent between measurements |
Why This Matters
This pKa difference translates to a fundamentally different ionization profile at assay-relevant pH, meaning the two compounds cannot be considered interchangeable for solubility-limited or permeability-dependent biological screening.
- [1] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485–496. (Supporting context for pKa relevance to ADMET.) View Source
